molecular formula C30H35NO6 B408705 Butan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408705
M. Wt: 505.6g/mol
InChI Key: VWJNVABPOKXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Sec-butyl Ester Formation: The final step involves the esterification of the carboxylate group with sec-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, sec-butyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore in the development of new drugs. Its quinoline core is known for its biological activity, and the presence of methoxy groups can enhance its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating diseases such as cancer, malaria, and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sec-butyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

Butan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of methoxy groups and a sec-butyl ester, which can enhance its chemical reactivity and biological activity compared to simpler quinoline derivatives.

Properties

Molecular Formula

C30H35NO6

Molecular Weight

505.6g/mol

IUPAC Name

butan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO6/c1-7-17(2)37-30(33)27-18(3)31-24-14-20(19-8-10-21(34-4)11-9-19)15-25(32)29(24)28(27)23-13-12-22(35-5)16-26(23)36-6/h8-13,16-17,20,28,31H,7,14-15H2,1-6H3

InChI Key

VWJNVABPOKXZTD-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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